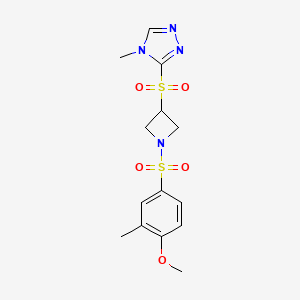

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

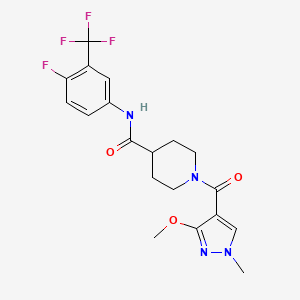

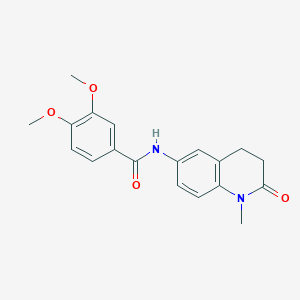

“2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid” is a compound with the molecular weight of 219.22 . Its IUPAC name is {[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}acetic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds has been extensively studied . A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzoylated products, which upon Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, give hydroxy benzophenones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

One area of research involves the use of related imidazole sulfonamido compounds as catalysts in green synthesis methods. For example, a Brønsted acidic ionic liquid, related to the imidazole sulfonamide structure, was utilized as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This method emphasizes environmental friendliness and efficiency, with the catalyst being recyclable without significant loss of activity (Davoodnia et al., 2010).

Catalytic Activity in Organic Synthesis

The sulfonic acid functionalized imidazolium salts demonstrate significant catalytic activity in organic synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a compound structurally similar to the one of interest, has been utilized as a halogen-free and reusable catalyst for various organic reactions. These include the synthesis of polyhydroquinoline derivatives through a clean, simple method offering high yields in a short reaction time, showcasing the catalyst's potential in facilitating diverse organic reactions (Khaligh, 2014).

Enhancing Oil Recovery

Research into the application of imidazoline-based sulfonate copolymers, related to imidazole sulfonamides, has shown promising results in enhanced oil recovery. These copolymers demonstrate superior high-temperature tolerance and thermal stability, crucial for effective oil recovery in challenging conditions (Gou et al., 2015).

Novel Inhibitors for Medical Applications

Structurally related compounds have been explored for their potential as inhibitors in medical applications. For example, a series of substituted benzenesulfonamides, similar in functionality to the compound of interest, were investigated as aldose reductase inhibitors with antioxidant activity. Such compounds could offer therapeutic potential in managing complications associated with diabetes (Alexiou & Demopoulos, 2010).

Molecular Docking and Biological Screening

Further research includes the design, synthesis, and biological screening of derivatives for antimicrobial and antiproliferative activities. Studies demonstrate the versatility of sulfonamide derivatives, including imidazole-linked compounds, in drug discovery, highlighting their effectiveness against various biological targets (El-Gilil, 2019).

Eigenschaften

IUPAC Name |

2-[(1-methylimidazol-4-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWQXMKYDGBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)